Tert-butyl 3-methyl-2-[(1-methyl-4-nitropyrazol-3-yl)sulfonylamino]benzoate
Description
Tert-butyl 3-methyl-2-[(1-methyl-4-nitropyrazol-3-yl)sulfonylamino]benzoate is a complex organic compound that features a tert-butyl ester group, a methyl group, and a nitropyrazole sulfonamide moiety
Properties
IUPAC Name |
tert-butyl 3-methyl-2-[(1-methyl-4-nitropyrazol-3-yl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O6S/c1-10-7-6-8-11(15(21)26-16(2,3)4)13(10)18-27(24,25)14-12(20(22)23)9-19(5)17-14/h6-9,18H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYCGNXYRKCXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC(C)(C)C)NS(=O)(=O)C2=NN(C=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-2-[(1-methyl-4-nitropyrazol-3-yl)sulfonylamino]benzoate typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the nitropyrazole moiety: This can be achieved by nitration of a suitable pyrazole derivative.
Sulfonylation: The nitropyrazole is then sulfonylated using a sulfonyl chloride reagent.
Coupling with the benzoate: The sulfonylated nitropyrazole is coupled with a benzoic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-2-[(1-methyl-4-nitropyrazol-3-yl)sulfonylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acid derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in drug discovery.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-2-[(1-methyl-4-nitropyrazol-3-yl)sulfonylamino]benzoate would depend on its specific application. For example, if used as a drug, it would interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitropyrazole moiety may play a key role in these interactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-methyl-2-[(1-methyl-4-aminopyrazol-3-yl)sulfonylamino]benzoate: Similar structure but with an amino group instead of a nitro group.
Tert-butyl 3-methyl-2-[(1-methyl-4-chloropyrazol-3-yl)sulfonylamino]benzoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitropyrazole moiety in tert-butyl 3-methyl-2-[(1-methyl-4-nitropyrazol-3-yl)sulfonylamino]benzoate imparts unique chemical and biological properties, making it distinct from its analogs. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry for the development of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
